![molecular formula C13H12F3NO2 B2526756 3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone CAS No. 685108-57-0](/img/structure/B2526756.png)
3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The compound you mentioned seems to be a complex organic compound that includes a trifluoromethyl group, an aniline group, and a furanone group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl amines can be synthesized using a CF3SO2Na-based trifluoromethylation of secondary amines . Additionally, 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be synthesized by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Chemical Reactions Analysis
The trifluoromethyl group has been incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl ketones are known for their properties as valuable synthetic targets and as synthons in the construction of fluorinated pharmacons .Scientific Research Applications
Synthesis and Chemical Properties
Bis-Heterocyclic Spiro 3(2H)-Furanones Synthesis : A study described the synthesis of bis-heterocyclic spiro 3(2H)-furanones through reactions involving nucleophilic acyl substitution, enolate formation, trifluoromethyl transfer, iminium or sulfenium ion formation, and subsequent ring closure. This synthesis highlights the compound's utility in creating complex heterocyclic structures with potential for further functionalization (Picado et al., 2016).
Crystal Structure Analysis : Research on crystal structures of related furanone compounds provides insights into their planarity, stereogenic centers, and intermolecular interactions, crucial for understanding the compound's reactivity and potential for forming more complex molecules (Kote et al., 2014).
Fluorescent Dye Synthesis : Furanones, including compounds structurally similar to 3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone, have been investigated as scaffolds for synthesizing novel fluorescent organic dyes. These studies highlight the compound's potential in bio-analytical applications due to its efficient solvatochromic properties and the ability to manipulate its photophysical properties through structural modifications (Varghese et al., 2015).
Trifluoromethylated Lactones Synthesis : Research into the palladium-catalyzed cyclocarbonylation of related substrates has led to the synthesis of trifluoromethylated γ- and β-lactones. This study emphasizes the compound's versatility in creating lactone structures with trifluoromethyl groups, expanding its applicability in synthetic organic chemistry (Qing et al., 2002).
Applications in Polymer and Material Science
- Polymerization Catalysts : Nickel(II) complexes derived from anilino-substituted enone ligands, akin to the structure of the compound , have demonstrated significant activity as catalysts in ethylene polymerization, producing branched polyethylenes. This indicates the potential of such compounds in catalyzing polymerization reactions, which is essential for developing new materials with specific properties (Zhang et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3Z)-3-[1-[2-(trifluoromethyl)anilino]ethylidene]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-8(9-6-7-19-12(9)18)17-11-5-3-2-4-10(11)13(14,15)16/h2-5,17H,6-7H2,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYMFIBQWSPZGY-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\CCOC1=O)/NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

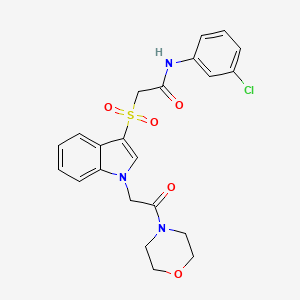
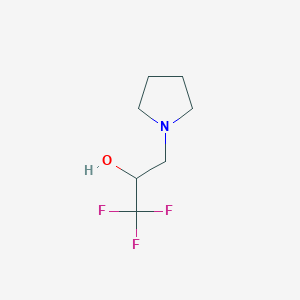
![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)
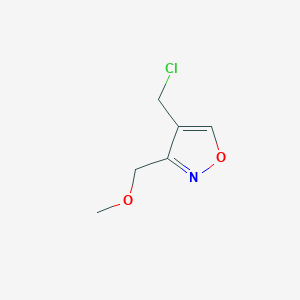
![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)
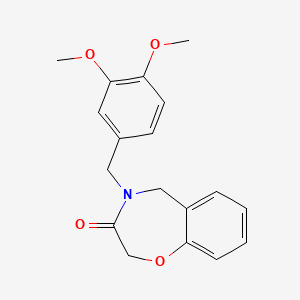
![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)
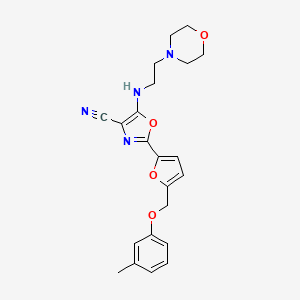
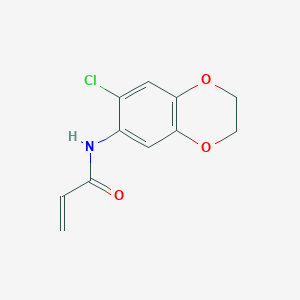
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)
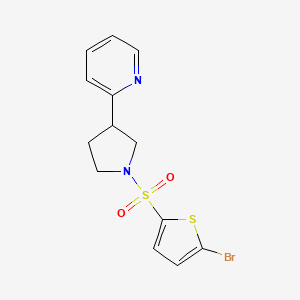
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)
![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)
